molecular formula C12H9AsO4 B14478838 2-[(2H-1,3,2-Benzodioxarsol-2-yl)oxy]phenol CAS No. 66073-82-3

2-[(2H-1,3,2-Benzodioxarsol-2-yl)oxy]phenol

Katalognummer: B14478838
CAS-Nummer: 66073-82-3
Molekulargewicht: 292.12 g/mol
InChI-Schlüssel: KKLVOTCSICWLLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2H-1,3,2-Benzodioxarsol-2-yl)oxy]phenol is a chemical compound characterized by the presence of a benzodioxarsol ring attached to a phenol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2H-1,3,2-Benzodioxarsol-2-yl)oxy]phenol typically involves the reaction of phenol with a benzodioxarsol derivative under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2H-1,3,2-Benzodioxarsol-2-yl)oxy]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones. Substitution reactions can lead to a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-[(2H-1,3,2-Benzodioxarsol-2-yl)oxy]phenol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[(2H-1,3,2-Benzodioxarsol-2-yl)oxy]phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the context and application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(2H-1,3,2-Benzodioxarsol-2-yl)oxy]phenol stands out due to its unique benzodioxarsol ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

66073-82-3

Molekularformel

C12H9AsO4

Molekulargewicht

292.12 g/mol

IUPAC-Name

2-(1,3,2-benzodioxarsol-2-yloxy)phenol

InChI

InChI=1S/C12H9AsO4/c14-9-5-1-2-6-10(9)15-13-16-11-7-3-4-8-12(11)17-13/h1-8,14H

InChI-Schlüssel

KKLVOTCSICWLLH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)O)O[As]2OC3=CC=CC=C3O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.